molecular formula C8H15N5 B13270930 1-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-amine

1-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-amine

Cat. No.: B13270930
M. Wt: 181.24 g/mol
InChI Key: DAWOWWXDCSXMOR-UHFFFAOYSA-N
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Description

1-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-amine is a heterocyclic compound that features a pyrrolidine ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as an electron-withdrawing group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the triazole ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. This compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,3-triazole: A simpler triazole derivative with similar chemical properties.

    2-(1H-1,2,3-Triazol-4-yl)pyrrolidine: Lacks the additional methyl group on the triazole ring.

    1-Methyl-2-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-amine: Similar structure but with different substitution patterns.

Uniqueness

1-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the pyrrolidine and triazole rings provides a versatile scaffold for further functionalization and optimization in drug design .

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

1-methyl-2-(1-methyltriazol-4-yl)pyrrolidin-3-amine

InChI

InChI=1S/C8H15N5/c1-12-4-3-6(9)8(12)7-5-13(2)11-10-7/h5-6,8H,3-4,9H2,1-2H3

InChI Key

DAWOWWXDCSXMOR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1C2=CN(N=N2)C)N

Origin of Product

United States

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